molecular formula C14H14N4O2S B609963 PF-06260414 CAS No. 1612755-71-1

PF-06260414

Cat. No.: B609963
CAS No.: 1612755-71-1
M. Wt: 302.35 g/mol
InChI Key: ZKAVFOXYJCREBQ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF-06260414 is under investigation in clinical trial NCT02070939 (Study To Evaluate Safety And Tolerability Of Single And Multiple Ascending Doses Of PF- 06260414 In Healthy Western And Japanese Male Subjects).

Properties

IUPAC Name

6-[(4R)-4-methyl-1,1-dioxo-1,2,6-thiadiazinan-2-yl]isoquinoline-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-10-8-17-21(19,20)18(9-10)12-2-3-13-11(6-12)4-5-16-14(13)7-15/h2-6,10,17H,8-9H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAVFOXYJCREBQ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNS(=O)(=O)N(C1)C2=CC3=C(C=C2)C(=NC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNS(=O)(=O)N(C1)C2=CC3=C(C=C2)C(=NC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1612755-71-1
Record name PF-06260414
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1612755711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-06260414
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15221
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-06260414
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I487UHH95
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary mechanism of action of (R)-6-(4-methyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)isoquinoline-1-carbonitrile (PF-06260414)?

A: (R)-6-(4-methyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)isoquinoline-1-carbonitrile (this compound) functions as a selective androgen receptor modulator (SARM). While the precise downstream effects haven't been extensively studied in the provided research, SARMs generally exert their effects by binding to androgen receptors. This binding can either activate or block the receptor's activity, influencing gene expression and protein synthesis. [, , , ]

Q2: How stable is this compound in storage, and what are the implications for its use in research and testing?

A: Research indicates that this compound may exhibit instability when stored in standard stock solutions at -20°C. It is recommended to store this compound at lower temperatures, such as -80°C, to maintain its integrity over extended periods. [] This instability has significant implications for researchers developing analytical methods for detecting this compound residues. Accurate quantification relies on the compound's stability in both reference solutions and biological samples. []

Q3: How is this compound metabolized in horses, and what are the implications for doping control?

A: A study utilizing equine liver microsomes identified five metabolites of this compound. [] This metabolic profile, observed for the first time in this research, is crucial for doping control efforts in equestrian sports. Understanding the metabolic breakdown products allows for the development of targeted detection methods, ensuring the integrity of competitions. []

Q4: What analytical techniques are primarily used to study this compound?

A: Mass spectrometry plays a crucial role in characterizing and analyzing this compound. Specifically, electron ionization and electrospray ionization/collision-induced dissociation coupled with high-resolution mass spectrometry have been employed to elucidate the compound's fragmentation patterns and identify characteristic precursor-product ion relationships. [] This information is essential for developing sensitive and selective analytical methods for detecting this compound in various matrices. []

Q5: Beyond its potential for misuse in athletics, are there other areas where understanding the distribution and use of this compound is important?

A: Yes, research suggests a potential interest in this compound within certain geographical areas, particularly those near military installations. [] While the reasons behind this interest require further investigation, it highlights the importance of monitoring trends in the use of such compounds. Understanding the reasons behind localized interest in specific SARMs can aid in developing targeted awareness campaigns and informing public health initiatives. []

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